molecular formula C8H11Cl3N2 B6225023 N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride CAS No. 2768326-94-7

N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride

Cat. No.: B6225023
CAS No.: 2768326-94-7
M. Wt: 241.5 g/mol
InChI Key: JQBBZLCTYPSWKQ-UHFFFAOYSA-N
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Description

N1-(3,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride is a chemical compound with the CAS Number 2768326-94-7 and a molecular formula of C 8 H 11 Cl 3 N 2 . It serves as a valuable synthetic intermediate in medicinal chemistry, particularly in the development of novel pharmaceutical agents. This diamine has been identified as a key precursor in the synthesis of potent and selective antagonists for the NR2B-subtype of NMDA (N-methyl-D-aspartate) receptors . NMDA receptors are critical in the central nervous system, involved in processes such as synaptic transmission, neuronal development, and learning. Excessive activation of these receptors, particularly those containing the NR2B subunit, is implicated in pathological conditions including ischemic stroke, Parkinson's disease, and neuropathic pain . Consequently, researchers utilize this compound to build compounds that can selectively target the NR2B amino terminal domain, acting as non-competitive, voltage-independent antagonists to inhibit receptor function . The 3,4-dichlorophenyl ring system is a common pharmacophore in this class of investigational compounds, contributing to high binding affinity and on-target potency . This makes the compound an essential building block for neuroscientists and chemists working on neuroprotective agents and exploring the therapeutic potential of NR2B-selective NMDA receptor blockade. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

2768326-94-7

Molecular Formula

C8H11Cl3N2

Molecular Weight

241.5 g/mol

IUPAC Name

N'-(3,4-dichlorophenyl)ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C8H10Cl2N2.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H

InChI Key

JQBBZLCTYPSWKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCCN)Cl)Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent : Methanol or ethanol, chosen for solubility of both reactants.

  • Base : Triethylamine (TEA) or sodium bicarbonate to deprotonate the aniline nitrogen.

  • Temperature : Reflux (70–80°C) to accelerate substitution.

  • Time : 12–24 hours for complete conversion.

Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous Na2SO4 and concentrated to yield the free base, N'-(3,4-dichlorophenyl)ethane-1,2-diamine.

Challenges and Optimization

  • Byproducts : Competing N-alkylation or over-alkylation may occur if stoichiometry is unbalanced.

  • Yield Improvement : Using a 10–20% molar excess of 3,4-dichloroaniline minimizes side reactions.

  • Purification : Silica gel chromatography (eluent: hexane/ethyl acetate 3:1) isolates the diamine in >85% purity.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via acidification:

Procedure

  • Dissolve the diamine in anhydrous dichloromethane (DCM) under nitrogen.

  • Add concentrated HCl dropwise at 0°C to precipitate the salt.

  • Filter and wash the solid with cold DCM to remove residual acid.

  • Dry under vacuum to obtain this compound as a white powder.

Characterization Data

PropertyValueMethod
Molecular FormulaC8H11Cl3N2HRMS
Melting Point198–202°CDSC
Predicted CCS (Ų)139.6 ([M+H]+)Ion Mobility
1H NMR (DMSO-d6)δ 8.26 (d, J = 6.8 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H)400 MHz NMR

Alternative Synthesis via Reductive Amination

A secondary route employs reductive amination of 3,4-dichlorophenylglyoxal with ethylenediamine:

Steps

  • Condense 3,4-dichlorophenylglyoxal with ethylenediamine in methanol using TosOH as a catalyst.

  • Reduce the intermediate imine with sodium cyanoborohydride (NaBH3CN) at 60°C.

  • Acidify with HCl to precipitate the hydrochloride salt.

Advantages and Limitations

  • Yield : 60–70%, lower than the nucleophilic substitution route.

  • Purity : Requires prep-HPLC purification due to residual reducing agents.

Industrial-Scale Production Insights

Suppliers like ATK Chemical Company and Amadis Chemical use continuous-flow reactors for large-scale synthesis. Key industrial parameters include:

ParameterIndustrial SettingLab-Scale Equivalent
Reaction Volume500–1000 L0.5–2 L
Temperature ControlJacketed reactors with PID loopsOil baths
WorkupCentrifugal extractorsSeparatory funnels
DryingSpray dryingVacuum ovens

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the diamine structure.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Research

Antidepressant and Antipsychotic Properties

N1-(3,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride is noted for its role as an impurity in the synthesis of various antidepressants and antipsychotics. Its structural similarity to active pharmaceutical ingredients (APIs) allows researchers to study its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

  • Case Study : Research has indicated that compounds similar to N1-(3,4-Dichlorophenyl)ethane-1,2-diamine can influence serotonin receptor activity, providing insights into the development of new antidepressants with fewer side effects .

Synthesis of Complex Molecules

This compound serves as a crucial intermediate in the synthesis of more complex pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable building block in medicinal chemistry.

  • Example : The synthesis of Bazedoxifene, a selective estrogen receptor modulator (SERM), involves intermediates that include N1-(3,4-Dichlorophenyl)ethane-1,2-diamine .

Chemical Synthesis

Reagent in Organic Chemistry

In organic synthesis, this compound acts as a versatile reagent. It is used in the formation of various nitrogen-containing compounds through nucleophilic substitution reactions.

  • Applications :
    • Formation of Amides : It can be utilized to create amides from carboxylic acids.
    • Synthesis of Heterocycles : The compound is involved in synthesizing heterocyclic compounds that are essential in drug discovery .

Biological Studies

Studying Cellular Mechanisms

The compound's potential biological activities have prompted studies aimed at understanding its interaction with cellular mechanisms. Research indicates that it may exhibit cytotoxic effects on certain cancer cell lines.

  • Research Findings : In vitro studies have shown that derivatives of N1-(3,4-Dichlorophenyl)ethane-1,2-diamine can induce apoptosis in cancer cells by activating specific signaling pathways .

Mechanism of Action

The mechanism of action of N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences and similarities among N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings
This compound 3,4-Dichlorophenyl C₈H₁₂Cl₄N₂ 252.095 Building block for pharmaceuticals
N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride 3-Nitrophenyl C₈H₁₂ClN₃O₂ 217.65 Lab reagent; nitro group enhances reactivity
N1-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride 2-Chloro-6-nitrophenyl C₈H₁₁Cl₂N₃O₂ 252.095 Intermediate in explosive/dye synthesis
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine (CQA) 7-Chloroquinoline C₁₁H₁₂ClN₃ 221.69 Antimalarial research
N1-(4-Methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride 4-Methylthiazole C₆H₁₃Cl₂N₃S 230.16 API intermediate; heterocyclic bioactivity

Key Observations :

  • Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 3-nitrophenyl, 2-chloro-6-nitrophenyl) exhibit higher reactivity due to electron-withdrawing effects, making them suitable for electrophilic substitution reactions .
  • Heterocyclic Systems: Compounds like CQA (quinoline) and the thiazole derivative show enhanced bioactivity due to aromatic π-stacking and hydrogen-bonding capabilities .

Physicochemical Properties

  • Lipophilicity : The 3,4-dichlorophenyl group increases logP compared to nitro or thiazole derivatives, suggesting better lipid membrane penetration .
  • Solubility : Hydrochloride salts generally improve aqueous solubility. For example, CQA (logP ~2.1) is less soluble than the thiazole analog (logP ~1.5) due to its larger aromatic system .
  • Thermal Stability : Melting points for dichlorophenyl derivatives (e.g., ~200°C) exceed those of nitro analogs (~180°C), likely due to stronger intermolecular halogen bonding .

Biological Activity

N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12Cl2N2·HCl
  • Molecular Weight : 205.08 g/mol
  • Classification : Aromatic amine

The compound features a dichlorophenyl group attached to an ethane-1,2-diamine backbone, which influences both its chemical reactivity and biological activity. The presence of two chlorine atoms on the phenyl ring enhances its interaction with biological targets compared to mono-chlorinated analogs.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Receptor Interaction : It may interact with neurotransmitter receptors, particularly dopamine and serotonin receptors, indicating possible implications for mood regulation and psychotropic effects.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. It has been studied for its effectiveness against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. Studies suggest that it may reduce inflammation by inhibiting key enzymes involved in the inflammatory cascade. This property could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Activity

Preliminary investigations have indicated that this compound may exhibit anticancer properties. It has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects. Further research is needed to elucidate its mechanism and efficacy in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.
  • Inflammatory Response Modulation : Another investigation revealed that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro, supporting its role as an anti-inflammatory agent .
  • Cancer Cell Line Testing : In vitro assays showed that the compound induced apoptosis in human cancer cell lines such as HeLa and CEM cells. The observed IC50 values indicated significant cytotoxicity compared to control treatments .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC10H12Cl2N2·HClAntimicrobial; Anti-inflammatory; Anticancer
N,N-Dimethyl-1-(m-tolyl)ethane-1,2-diamineC11H18N2Enzyme inhibition; Ligand in assays
N,N-Diethyl-1-(4-chlorophenyl)ethane-1,2-diamineC12H18ClN2Potential antidepressant properties
N-(3-Chlorophenyl)-N'-(4-chlorophenyl)ethane-1,2-diamineC13H14Cl2N2Anticancer activity

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride, and how can reaction conditions be optimized for higher yields? A: The compound is synthesized via nucleophilic substitution of 3,4-dichlorophenyl derivatives with ethylenediamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization involves:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Solvent selection : DMF enhances solubility of aromatic intermediates, improving reaction efficiency.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol-water mixtures .
    Yields >70% are achievable with stoichiometric excess of ethylenediamine (1.5–2.0 eq) and inert atmosphere (N₂/Ar) to prevent oxidation .

Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Essential techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl group).
  • HPLC-MS : Purity assessment (>95%) and molecular ion peak identification ([M+H]⁺ at m/z 205.08).
  • Elemental Analysis : Confirming Cl content (~34.6% for hydrochloride salt).
  • FT-IR : Amine N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

Stability and Storage

Q: How should researchers store this compound to ensure long-term stability, and what degradation products might form? A: Store at –20°C in airtight, light-protected containers with desiccants (e.g., silica gel). Hydrolysis under humid conditions can yield 3,4-dichloroaniline (detectable via TLC or GC-MS). Thermal degradation (>150°C) produces chlorinated aromatic byproducts, necessitating periodic purity checks .

Biological Activity Profiling

Q: What methodologies are used to evaluate the compound’s enzyme inhibition or receptor-binding potential? A: Key assays include:

  • Enzyme Inhibition : IC₅₀ determination via spectrophotometric assays (e.g., tyrosine kinase inhibition using ATP-analog substrates).
  • Receptor Binding : Radioligand displacement studies (e.g., competitive binding with ³H-labeled antagonists in cell membranes).
  • Cell-Based Assays : Cytotoxicity profiling (MTT assay) and dose-response curves .

Data Contradictions in Pharmacological Studies

Q: How can researchers resolve discrepancies in reported biological activities across studies? A: Cross-validate findings using:

  • Orthogonal Assays : Combine enzyme inhibition data with cellular viability assays.
  • Structural Confirmation : Re-analyze compound purity (e.g., chiral HPLC for stereoisomer contamination).
  • Computational Docking : Compare binding poses in target proteins (e.g., AutoDock Vina) to explain variability .

Computational Modeling Applications

Q: How can computational methods guide the design of derivatives with enhanced activity? A:

  • QSAR Models : Correlate substituent effects (e.g., Hammett constants) with bioactivity.
  • MD Simulations : Predict stability of ligand-receptor complexes (e.g., RMSD <2.0 Å over 100 ns trajectories).
  • Reaction Path Search : Identify optimal synthetic routes using quantum chemical calculations (e.g., DFT for transition state analysis) .

Comparative Studies with Structural Analogs

Q: What structural analogs of this compound show divergent biological properties, and how are they compared? A: Key analogs and differences:

CompoundStructural VariationBioactivity Difference
1-(2,4-Dichlorophenyl) analogChlorine positional isomerLower kinase inhibition (IC₅₀ ↑2-fold)
N-Methylated derivativeMethylated amineReduced solubility, enhanced CNS penetration

Comparison methods include SPR (binding kinetics) and metabolic stability assays (microsomal half-life) .

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound in the lab? A:

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid amine vapor inhalation.
  • Spill Management : Neutralize with dilute acetic acid, then absorb with vermiculite.
  • Waste Disposal : Incinerate in halogen-approved containers to prevent dioxin formation .

Advanced Derivative Synthesis

Q: What strategies enable the synthesis of novel derivatives for structure-activity relationship (SAR) studies? A:

  • Reductive Amination : Introduce alkyl/aryl groups via ketone intermediates.
  • Cross-Coupling : Suzuki-Miyaura reactions to attach heterocycles (e.g., pyridine at the phenyl ring).
  • Salt Formation : Exchange hydrochloride with other counterions (e.g., sulfate for solubility modulation) .

Addressing Reproducibility Challenges

Q: How can researchers ensure reproducibility in synthetic and biological studies involving this compound? A:

  • Detailed Protocols : Publish exact reaction conditions (e.g., ramp rates, stirring speeds).
  • Reference Standards : Use certified NMR spectra (e.g., deposited in PubChem).
  • Inter-Lab Validation : Collaborate with independent labs to confirm bioactivity data .

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